Theviridoside (CAS 23407-76-3) is a naturally occurring iridoid glycoside, specifically the methyl ester of theveside, predominantly isolated from Cerbera odollam and select Lippia species [1]. In scientific and industrial procurement, it is primarily sourced as a high-purity analytical reference standard and a bioactive probe for mammalian cell assays. Its core value proposition lies in its well-characterized ability to inhibit the Na+/K+-ATPase pump, induce cell cycle arrest, and modulate intracellular calcium levels without utilizing a steroidal backbone . Unlike crude plant extracts or generic monoterpenoids, high-purity Theviridoside provides the precise structural stability—conferred by its methyl ester group—required for reproducible metabolomic profiling, compound library screening, and targeted pharmacological research in oncology and metabolic disorders .
Substituting Theviridoside with closely related iridoid glycosides, such as its free-acid counterpart theveside, fundamentally compromises assay integrity and synthetic workflows. Theviridoside is specifically the methyl ester form (methyl (1S,4aR,7aR)-1-(β-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-4a-hydroxy-7-(hydroxymethyl)cyclopenta[c]pyran-4-carboxylate), which dictates its lipophilicity, membrane permeability, and chemical stability . If a procurement team substitutes Theviridoside with theveside, the presence of the unprotected carboxylic acid in theveside will alter the compound's charge state at physiological pH, drastically shifting its pharmacokinetic behavior and binding affinity in Na+/K+-ATPase assays. Furthermore, in synthetic chemistry, theveside is highly reactive and prone to spontaneous coupling, whereas Theviridoside remains stable, making the two entirely non-interchangeable depending on whether the buyer requires a stable analytical standard or a reactive precursor [1].
Theviridoside is the methyl ester of theveside. In laboratory workflows, the presence of the methyl ester in Theviridoside provides a protected carboxylate handle, making it a highly stable analytical reference standard for HPLC-MS/MS profiling of Apocynaceae extracts. In contrast, the free acid analog, theveside, is explicitly preferred for protection-group-free semi-synthesis (such as forming amides) due to its reactive carboxylic acid [1]. Substituting Theviridoside for theveside in synthetic derivatization workflows will result in failed coupling reactions without prior deprotection.
| Evidence Dimension | Carboxylate reactivity and stability |
| Target Compound Data | Theviridoside (Methyl ester): Stable reference standard, unreactive in direct amide coupling. |
| Comparator Or Baseline | Theveside (Free acid): Highly reactive for single-step, protection-group-free semi-synthesis. |
| Quantified Difference | Binary reactivity difference (protected vs. unprotected) dictating workflow suitability. |
| Conditions | Protection-group-free semi-synthetic derivatization workflows. |
Buyers must select Theviridoside for stable analytical benchmarking, but must procure theveside if the goal is direct synthetic modification.
When screening plant-derived glycosides for biological activity, Theviridoside demonstrates highly specific utility. In comparative antifungal assays against Guazatine-resistant Penicillium digitatum, Theviridoside exhibited negligible relative activity even at high concentrations (1.0 mg/mL), whereas the co-occurring phenylethanoid glycoside, verbascoside, showed potent inhibition at concentrations above 0.6 mg/mL [1]. However, Theviridoside is highly valued in mammalian systems for its ability to inhibit the Na+/K+-ATPase pump and induce cell cycle arrest . This strict divergence in bioactivity means Theviridoside cannot be substituted with generic plant glycosides in agricultural screens.
| Evidence Dimension | Antifungal Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | Theviridoside: Negligible inhibition at 1.0 mg/mL. |
| Comparator Or Baseline | Verbascoside: Strong inhibition > 0.6 mg/mL. |
| Quantified Difference | >40% difference in effective concentration threshold for fungal inhibition. |
| Conditions | In vitro toxified agar assay against Guazatine-resistant Penicillium digitatum. |
Procurement teams should avoid Theviridoside for antifungal library development, instead prioritizing it strictly for mammalian cytotoxicity and ion-pump inhibition research.
Theviridoside functions as a potent inhibitor of the Na+/K+-ATPase pump, leading to elevated intracellular calcium levels and the activation of downstream signaling pathways . Unlike classical Na+/K+-ATPase inhibitors such as digoxin or ouabain, which rely on a steroidal backbone, Theviridoside achieves this inhibition via a monoterpenoid iridoid glycoside scaffold. This structural divergence eliminates the steroidal cross-reactivity often seen in complex biological assays, providing a distinct binding kinetic and membrane partitioning profile compared to standard cardiac glycosides.
| Evidence Dimension | Structural scaffold for Na+/K+-ATPase inhibition |
| Target Compound Data | Theviridoside: Monoterpenoid iridoid glycoside scaffold. |
| Comparator Or Baseline | Digoxin / Ouabain: Steroidal cardiac glycoside scaffold. |
| Quantified Difference | Absence of steroidal backbone, altering off-target receptor cross-reactivity. |
| Conditions | In vitro Na+/K+-ATPase pump inhibition and intracellular calcium modulation assays. |
Crucial for researchers requiring a non-steroidal positive control to validate Na+/K+-ATPase inhibition without triggering steroid-receptor-mediated off-target effects.
Recent pharmacological profiling has identified Theviridoside as a natural compound with significant potential for alpha-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia [1]. While standard clinical inhibitors like acarbose are highly effective, they are often associated with undesirable gastrointestinal side effects due to their specific carbohydrate-mimetic structures. Theviridoside, alongside other natural compounds like alcesefoliside, provides an alternative iridoid-based inhibitory framework that is currently being investigated computationally and in vitro for improved efficacy and distinct binding modes at the enzyme's active site[1].
| Evidence Dimension | Alpha-glucosidase inhibitory scaffold |
| Target Compound Data | Theviridoside: Iridoid glycoside framework. |
| Comparator Or Baseline | Acarbose: Oligosaccharide-based benchmark inhibitor. |
| Quantified Difference | Distinct molecular docking and active-site binding profile. |
| Conditions | In vitro and in silico alpha-glucosidase inhibition models. |
Provides medicinal chemists with a structurally distinct, plant-derived procurement option for developing novel anti-diabetic agents that avoid the side-effect profiles of standard oligosaccharide inhibitors.
Due to its chemical stability as a methyl ester, Theviridoside is the optimal choice for use as an HPLC-MS/MS reference standard when quantifying iridoid content in Cerbera odollam or Lippia species extracts, ensuring reproducible metabolomic data[1].
In cardiovascular and signal transduction research, Theviridoside is procured as a specific, non-steroidal inhibitor of the Na+/K+-ATPase pump. It allows researchers to isolate pump inhibition effects and intracellular calcium modulation without the confounding steroid-receptor cross-reactivity associated with classical benchmarks like digoxin.
Because it effectively induces cell cycle arrest and apoptosis in specific cancer cell lines, Theviridoside is a critical inclusion in plant-derived compound screening libraries targeting mammalian cytotoxicity, explicitly outperforming generic agricultural glycosides in these specific models [1], [2].
For medicinal chemistry teams focused on metabolic disorders, Theviridoside provides a promising, non-oligosaccharide iridoid scaffold for developing novel alpha-glucosidase inhibitors, offering a distinct binding profile compared to standard therapies like acarbose[3].